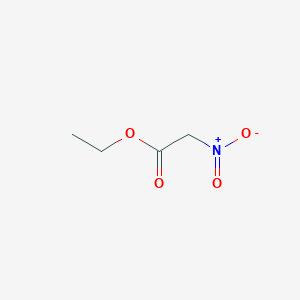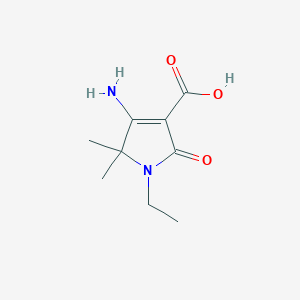![molecular formula C9H14N2O B140666 (2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine CAS No. 147402-55-9](/img/structure/B140666.png)
(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine” is a compound that contains a pyrrolidine ring and an isoxazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and isoxazole is a five-membered ring with two heteroatoms (one nitrogen and one oxygen). The “2S” indicates the stereochemistry at the 2nd carbon of the pyrrolidine ring.
Molecular Structure Analysis
The molecular structure of “(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine” would be characterized by the presence of the pyrrolidine and isoxazole rings. The pyrrolidine ring contributes to the three-dimensionality of the molecule . The isoxazole ring, being aromatic, would contribute to the stability of the molecule.Chemical Reactions Analysis
The chemical reactions involving “(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine” would depend on the specific conditions and reagents. Isoxazoles can undergo various reactions at the 3, 4, or 5 positions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine” would depend on its specific structure. Isoxazoles are generally stable and have aromatic character. Pyrrolidines are generally basic due to the presence of the nitrogen atom .Direcciones Futuras
Propiedades
IUPAC Name |
3-ethyl-5-[(2S)-pyrrolidin-2-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRBCQVMEHMRQS-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC(=C1)[C@@H]2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-Ethylisoxazol-5-yl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)



![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)







